molecular formula C9H16N2O B2753434 (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one CAS No. 2567489-62-5

(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B2753434
CAS No.: 2567489-62-5
M. Wt: 168.24
InChI Key: RGZKUQXTVRELEX-SSDOTTSWSA-N
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Description

(3R)-3-Methyl-2,8-diazaspiro[45]decan-1-one is a spirocyclic compound with a unique structure that includes a spiro junction between a diazaspirodecane and a ketone group

Scientific Research Applications

(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe to study biological processes involving spirocyclic compounds.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Safety and Hazards

The safety information includes the following pictograms: GHS07 . The signal word is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary target of (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway plays a significant role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

This compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway . The compound forms hydrogen bonds with the backbone amino hydrogen atom of Asp156, a critical residue for RIPK1 activation .

Biochemical Pathways

The inhibition of RIPK1 disrupts the necroptosis signaling pathway . Necroptosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents . It is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as mixed lineage kinase domain-like (MLKL), are key components in the necroptosis signaling pathway .

Pharmacokinetics

The pharmacokinetic properties of (3R)-3-Methyl-2,8-diazaspiro[4One of its derivatives, compound 41, has been shown to exhibit prominent inhibitory activity against ripk1 with an ic50 value of 92 nm

Result of Action

The inhibition of RIPK1 by this compound leads to a significant anti-necroptotic effect . For instance, compound 41, a derivative of this compound, showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a diazacycloalkane with a ketone can lead to the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The diazaspirodecane moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups into the diazaspirodecane moiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Methyl-2,8-diazaspiro[45]decan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3R)-3-methyl-2,8-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-6-9(8(12)11-7)2-4-10-5-3-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZKUQXTVRELEX-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCNCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2(CCNCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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